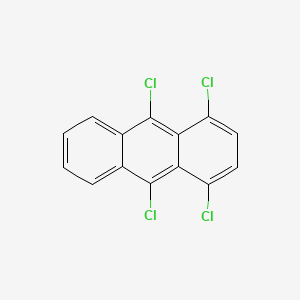

1,4,9,10-Tetrachloroanthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84655-45-8 |

|---|---|

Molecular Formula |

C14H6Cl4 |

Molecular Weight |

316.0 g/mol |

IUPAC Name |

1,4,9,10-tetrachloroanthracene |

InChI |

InChI=1S/C14H6Cl4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |

InChI Key |

XHBAINRAQXSBGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1,4,9,10 Tetrachloroanthracene

Direct Chlorination Approaches for Anthracene (B1667546) Scaffolds

The direct chlorination of the basic anthracene framework is a primary method for producing chlorinated anthracenes. However, achieving the specific 1,4,9,10-tetrachloro substitution pattern is a significant challenge due to the inherent reactivity of the anthracene core. The 9 and 10 positions are the most electron-rich and thus most susceptible to electrophilic attack, making selective substitution at the 1 and 4 positions more complex.

Regioselective Chlorination Methodologies

Direct chlorination of unsubstituted anthracene typically yields a mixture of products, with 9,10-dichloroanthracene (B1293567) being a major component. acs.orglookchem.com To achieve the 1,4,9,10-tetrachloro isomer, a multi-step approach is often necessary. A plausible strategy involves the initial synthesis of 1,4-dichloroanthracene. smolecule.com This intermediate can then be subjected to further chlorination. The existing chlorine atoms at the 1 and 4 positions deactivate the terminal rings, directing subsequent electrophilic attack to the still highly reactive 9 and 10 positions of the central ring.

The use of directing groups, which can be temporarily installed and later removed, is a key strategy in modern organic synthesis to control regioselectivity in C-H functionalization reactions. nih.gov While not explicitly detailed for this specific molecule in the surveyed literature, such techniques are crucial for overcoming the natural reactivity patterns of aromatic systems.

Exploration of Reaction Conditions and Catalytic Systems

The choice of chlorinating agent and catalyst is critical in controlling the extent and position of chlorination. Common chlorinating agents include chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). acs.orgsmolecule.comresearchgate.netvulcanchem.com Lewis acid catalysts such as iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are frequently employed to enhance the electrophilicity of the chlorinating agent. smolecule.comgoogle.comsmolecule.com

Recent advancements have explored Lewis base catalysis for the electrophilic chlorination of arenes. researchgate.net For instance, phosphine (B1218219) sulfides have been shown to catalyze the chlorination of various aromatics, including anthracene, using the mild and readily available NCS. researchgate.net Furthermore, pressurized reactions can be employed to facilitate the addition of multiple chlorine atoms to an aromatic ring. google.com The precise control of temperature, pressure, and stoichiometry of reactants is essential to maximize the yield of the desired tetrachlorinated product and minimize the formation of other isomers and over-chlorinated byproducts. google.comsmolecule.com

Table 1: Representative Catalytic Systems and Conditions for Anthracene Chlorination

| Catalyst System | Chlorinating Agent | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Iron(III) chloride (FeCl₃) | Chlorine Gas (Cl₂) | Chlorobenzene | 40-75°C | Pressurized system (10-100 psig) for multiple chlorinations. google.comsmolecule.com |

| Zirconium(IV) chloride (ZrCl₄) | N-chlorosuccinimide (NCS) | - | - | Used for chlorination of anthraquinone (B42736) derivatives. oup.com |

| Phosphine Sulfide | N-chlorosuccinimide (NCS) | - | Room Temp | Mild Lewis base catalysis for diverse aromatics. researchgate.net |

| Aluminum chloride (AlCl₃) | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | - | Common method for direct chlorination. vulcanchem.com |

Synthesis via Precursor Functional Group Interconversion

Given the challenges of direct regioselective chlorination, multi-step syntheses involving the transformation of functionalized precursors offer a more controlled and often higher-yielding alternative.

Reductive Conversion of Chlorinated Anthraquinones to Tetrachloroanthracenes

A robust and widely used method for synthesizing anthracenes with specific substitution patterns is the reduction of the corresponding anthraquinone. researchgate.net The anthraquinone core protects the highly reactive 9 and 10 positions, allowing for more controlled functionalization of the terminal rings. A viable pathway to 1,4,9,10-tetrachloroanthracene begins with a suitably substituted anthraquinone.

One such precursor is 1,4-dichloroanthraquinone (B1630720), which can be synthesized via the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) with phthaloyl chloride, followed by cyclization. google.comresearchgate.net This intermediate can then be chlorinated at the 9 and 10 positions, followed by the reduction of the quinone functionality. Alternatively, 1,4-dichloroanthraquinone can first be reduced to 1,4-dichloroanthracene, which is then chlorinated at the 9 and 10 positions. smolecule.com Another approach involves starting with 1,4,5,8-tetrachloroanthraquinone (B125659) and converting it to 1,4,5,8-tetraiodoanthracene, which can then undergo further reactions. acs.org

A variety of reducing agents are effective for converting anthraquinones to anthracenes. Common reagents include zinc dust, sodium borohydride, and sodium dithionite. researchgate.net The choice of reductant and reaction conditions can be tailored to be compatible with the other functional groups present on the molecule.

Table 2: Reducing Agents for Anthraquinone to Anthracene Conversion

| Reducing Agent | Solvent / Conditions | Application Example | Reference(s) |

|---|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | DMF / Water, 90°C | Reduction of 1,8-dichloroanthraquinone (B31358) to 4,5-dichloroanthrone. | researchgate.net |

| Zinc Dust (Zn) | Aqueous Ammonia, 100°C | Reduction of 1,5-dichloroanthraquinone (B31372) to 1,5-dichloroanthracene. | researchgate.net |

| Sodium Borohydride (NaBH₄) | Isopropanol | Reduction of 1,4,5,8-tetrachloroanthraquinone. | acs.org |

| Hydriodic Acid / Phosphorus | - | Reduction of various substituted anthraquinones to 9,10-dihydroanthracenes. | scribd.com |

Dehalogenation Reactions of Highly Chlorinated Dihydroanthracene Intermediates

Another synthetic strategy involves the controlled dehalogenation of a more highly chlorinated precursor. It is possible to first synthesize a perchlorinated dihydroanthracene intermediate, such as 9,9,10,10-tetrachloro-9,10-dihydroanthracene, and then selectively remove chlorine atoms to arrive at the desired product. lookchem.com For example, a patented process describes the dehalogenation of octafluoro-9,9,10,10-tetrachloro-9,10-dihydroanthracene to octafluoro-9,10-dichloroanthracene using zinc as a dechlorinating agent. This demonstrates the principle of selectively removing the meso-chlorines from a dihydroanthracene intermediate. A similar approach could hypothetically be applied to a hexachloro- or octachloro-dihydroanthracene to yield this compound.

Advanced Functionalization and Derivatization Strategies

Once synthesized, this compound serves as a versatile scaffold for creating more complex molecules. The four chlorine atoms are handles for further chemical transformations, primarily through cross-coupling and nucleophilic substitution reactions.

The presence of electron-withdrawing chlorine atoms enhances the electron-deficient character of the anthracene system, which in turn influences its reactivity in subsequent functionalization steps. smolecule.com This can facilitate nucleophilic aromatic substitution reactions but may complicate certain metal-catalyzed coupling reactions. smolecule.com

A prominent method for forming new carbon-carbon bonds is the Suzuki-Miyaura coupling reaction. iitk.ac.inwikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction couples an organoboron species with an organic halide. wikipedia.org It has been successfully applied to chloroanthraquinones, demonstrating that the chlorine atoms on the anthracene core can be substituted with various aryl groups. researchgate.net This suggests that this compound could be selectively functionalized at one or more of its chlorinated positions to build complex biaryl structures or polymers.

Furthermore, the electron-deficient nature of the chlorinated anthracene core makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. byjus.com This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, by displacing the chlorine atoms. mdpi.com Studies on the reactions of 1,4- and 1,8-dichloroanthraquinone with amines have shown that such substitutions are feasible, providing access to a variety of aminoanthraquinone derivatives. nih.gov These precedents indicate that this compound could be a valuable precursor for a diverse array of functionalized anthracene derivatives.

Table 3: Examples of Advanced Functionalization Reactions on Chloro-Aromatics

| Reaction Type | Substrate Example | Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 1,4-Dichloroanthraquinone | Phenyl boronic acid, Pd(PPh₃)₄, Base | 1,4-Diarylanthraquinone | researchgate.net |

| Suzuki-Miyaura Coupling | 1,8-Diiodoanthracene | α,α′-diboryltripyrrane, Pd catalyst | Fused porphyrinoid | acs.org |

| Nucleophilic Substitution | 1,8-Dichloroanthraquinone | Toluidine, Pd₂(dba)₃, BINAP, Cs₂CO₃ | 1,8-Diarylaminoanthraquinone | nih.gov |

| Nucleophilic Substitution | 1,4-Dihydroxyanthraquinone | Butylamine, PhI(OAc)₂ | Aminoanthraquinone derivatives | mdpi.com |

Metal-Catalyzed Cross-Coupling Reactions for Extended π-Systems (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors. researchgate.net The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron compound with an organohalide, is particularly noteworthy for its mild reaction conditions and tolerance of various functional groups. nih.govgoogle.com

While specific studies detailing the Suzuki-Miyaura cross-coupling of this compound are not prominent in the surveyed literature, the reactivity of other chlorinated anthracenes provides valuable insight. The carbon-chlorine bonds on the anthracene core serve as reactive handles for such transformations. For instance, research on other chloroanthracene derivatives demonstrates their viability in cross-coupling reactions. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Research on chloroanthraquinones, which are structurally related precursors to anthracenes, has shown that they undergo facile Suzuki-Miyaura cross-coupling reactions. acs.orgmolaid.com Furthermore, a study on the differently substituted isomer, 1,4,5,8-tetrachloroanthracene, demonstrated its successful functionalization via a Kumada cross-coupling reaction, a similar transformation that couples an organohalide with a Grignard reagent. researchgate.net In this study, 1,4,5,8-tetrachloroanthracene-9,10-dione was first reduced to 1,4,5,8-tetrachloroanthracene, which then underwent a fourfold Kumada coupling to produce 1,4,5,8-tetraethynylanthracene. researchgate.net This transformation highlights the potential for the chlorine atoms on the anthracene skeleton to be substituted, thereby extending the π-system.

Table 1: Example of Kumada Cross-Coupling on a Tetrachloroanthracene Isomer This table illustrates the reaction for the 1,4,5,8-isomer as a proxy for the potential reactivity of the tetrachlorinated anthracene core.

| Reactant | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 1,4,5,8-Tetrachloroanthracene | (Trimethylsilyl)ethynylmagnesium chloride | Not specified | 1,4,5,8-Tetrakis((trimethylsilyl)ethynyl)anthracene | Not specified | researchgate.net |

Selective C-H Activation and Cyclization Pathways for Novel Architectures

Direct C-H activation is a powerful strategy in modern organic synthesis that allows for the functionalization of ubiquitous C-H bonds, streamlining synthetic routes by avoiding pre-functionalization steps. nih.gov These reactions, often catalyzed by transition metals like palladium, rhodium, or iridium, can create novel molecular architectures by forming new C-C or C-heteroatom bonds directly on the aromatic core. nih.govbeilstein-journals.org

Specific literature detailing the selective C-H activation of the non-chlorinated positions on this compound is scarce. The high degree of chlorination on this molecule presents a challenge, as the chlorine atoms are strong electron-withdrawing groups that significantly influence the electronic properties and reactivity of the remaining C-H bonds. However, general advancements in the C-H functionalization of PAHs and halogenated arenes suggest that such transformations are theoretically possible. acs.org For example, palladium(II)-catalyzed tandem reactions involving carboxyl-directed C-H activation have been used to generate substituted anthracene derivatives from diphenyl carboxylic acids. beilstein-journals.org

Cyclization reactions are fundamental for constructing polycyclic systems. For polychlorinated aromatic hydrocarbons, cyclization can be a pathway to forming larger, more complex structures. dioxin20xx.org While specific cyclization strategies starting from this compound to build novel architectures are not documented in the reviewed sources, broader studies on PAHs offer potential routes. For instance, palladium-catalyzed annulative dimerization of bay-chlorinated PAHs has been developed as a method to create larger nanocarbon molecules. researchgate.net Another approach involves borylative cyclization cascades, which use boron trichloride (B1173362) to promote the formation of multiple new rings in a single step, yielding BN-substituted polycyclic aromatic hydrocarbons. nih.gov These innovative methods, while not applied directly to this compound in the available literature, represent the frontier of synthetic strategies for elaborating PAH scaffolds.

Innovative Synthetic Pathways for this compound-Based Scaffolds

The development of innovative synthetic pathways is crucial for accessing novel materials with unique properties. For this compound, innovative strategies would focus on leveraging its specific substitution pattern to build complex, three-dimensional, or highly conjugated systems.

Given the lack of specific derivatization studies on this compound, innovative pathways must be extrapolated from methodologies applied to other anthracenes. An example of such a strategy is the gold-catalyzed cyclization of o-alkynyldiarylmethanes to produce substituted anthracenes, a method that tolerates halogen substituents. beilstein-journals.org Another approach involves a [2+2+2] alkyne-cyclotrimerization catalyzed by cobalt complexes to build the anthracene core, followed by functionalization. beilstein-journals.org While these methods are used to construct the anthracene skeleton itself, they could potentially be adapted to create more complex scaffolds based on a pre-existing this compound core. The development of such pathways remains an open area for future research.

Structural Elucidation and Crystallographic Investigations of 1,4,9,10 Tetrachloroanthracene

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including the precise location of atoms and the nature of the bonds between them.

X-ray analysis has been employed to determine the precise molecular geometry of chloro-substituted anthracenes. While specific crystallographic data for 1,4,9,10-tetrachloroanthracene is not extensively detailed in the provided results, the study of a related compound, 9,9,10,10-tetrachloroanthracene, reveals that the anthracene (B1667546) skeleton remains planar. nih.gov Molecular geometry is defined by key parameters such as bond lengths, the average distance between the nuclei of two bonded atoms, and bond angles, the angle formed between three atoms across at least two bonds. wikipedia.org These parameters can be accurately determined for crystalline solids through diffraction methods. wikipedia.org

Table 1: Representative Intramolecular Bond Distances and Angles

This table is a generalized representation based on typical values for similar aromatic structures and is for illustrative purposes. Specific data for this compound requires dedicated crystallographic analysis.

| Bond/Angle | Atom Pair/Triplet | Typical Length (Å) / Angle (°) |

| Bond Lengths | ||

| C-C (aromatic) | C1-C2 | ~1.37 - 1.42 |

| C4a-C10a | ~1.40 - 1.43 | |

| C-Cl | C1-Cl | ~1.73 - 1.75 |

| C4-Cl | ~1.73 - 1.75 | |

| C9-Cl | ~1.73 - 1.75 | |

| C10-Cl | ~1.73 - 1.75 | |

| Bond Angles | ||

| C-C-C (ring) | C1-C2-C3 | ~120 |

| C-C-Cl | C2-C1-Cl | ~119 - 121 |

| C10a-C4-Cl | ~119 - 121 |

The anthracene core of substituted anthracenes is generally planar or nearly planar. nih.govnumberanalytics.com X-ray diffraction studies on 9,9,10,10-tetrachloroanthracene have confirmed that the anthracene skeleton is indeed planar. nih.gov The planarity of the molecule is a key factor that facilitates effective π-π stacking interactions. numberanalytics.com In terms of molecular symmetry, the parent anthracene molecule possesses D2h symmetry. sns.it The substitution pattern in this compound would lower this symmetry. The specific point group would depend on the precise arrangement and any distortions caused by the chlorine atoms, but it would likely retain a center of inversion, which has implications for its spectroscopic properties. For instance, in molecules with a center of inversion, the mutual exclusion principle applies, meaning that vibrational modes are either Raman active or infrared active, but not both. sns.it

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for confirming the structure and purity of a synthesized compound. Vibrational and nuclear magnetic resonance spectroscopies provide complementary information to the data obtained from X-ray diffraction.

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. edinst.com These techniques provide a characteristic "fingerprint" spectrum that is unique to the compound's structure. edinst.com

FTIR Spectroscopy : FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational states. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes of the molecule.

Raman Spectroscopy : Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. edinst.com Most of the scattered light is at the same frequency as the laser (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule. edinst.com For a molecule like anthracene with D2h symmetry, there are 66 normal modes, of which 33 are Raman active and 28 are IR active. sns.it

Table 2: Predicted Vibrational Modes for Tetrachloroanthracene

This table is a generalized representation. The exact peak positions for this compound may vary.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| C-H stretching | 3000 - 3100 | FTIR, Raman |

| C=C aromatic ring stretching | 1400 - 1650 | FTIR, Raman |

| C-H in-plane bending | 1000 - 1300 | FTIR, Raman |

| C-Cl stretching | 600 - 800 | FTIR, Raman |

| Ring deformation/breathing | 400 - 700 | Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei, most commonly ¹H (proton) and ¹³C. libretexts.org It allows for the verification of the connectivity of atoms within a molecule and is also a primary method for assessing purity. libretexts.org

In a ¹H NMR spectrum of this compound, the protons on the anthracene skeleton would appear as distinct signals. The chemical shift (position) of each signal indicates the electronic environment of the protons. The integration of the peak areas reveals the relative number of protons responsible for each signal. libretexts.org Furthermore, spin-spin splitting patterns (e.g., singlets, doublets, triplets) arise from the interaction of neighboring protons and provide crucial information about which protons are adjacent to one another, thus confirming the substitution pattern. libretexts.org

Similarly, a ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would confirm the presence of both chlorinated and non-chlorinated aromatic carbons.

High-Resolution Mass Spectrometry for Molecular Identification

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural confirmation of organic compounds. thermofisher.com Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS provides mass measurements with high accuracy, typically to four or more decimal places. savemyexams.com This precision allows for the determination of a molecule's elemental composition from its exact mass, a key step in identifying a specific compound like this compound. thermofisher.comsavemyexams.com

For this compound, the molecular formula is C₁₄H₆Cl₄. The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, and ³⁵Cl). fu-berlin.deunizin.org This calculated exact mass serves as a primary identifier in HRMS analysis. An experimentally measured mass that closely matches this theoretical value provides strong evidence for the compound's elemental formula. nih.gov

A definitive feature in the mass spectrum of a chlorinated compound is its characteristic isotopic pattern, which arises from the natural abundance of chlorine's two stable isotopes: ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). chemguide.co.uk The presence of four chlorine atoms in this compound results in a distinctive cluster of peaks in the molecular ion region, designated as M, M+2, M+4, M+6, and M+8. The relative intensities of these peaks are predictable and provide a powerful confirmation of the number of chlorine atoms in the molecule. chemguide.co.uk The M+ peak corresponds to the molecule containing only ³⁵Cl isotopes, while the subsequent peaks represent molecules containing one, two, three, or four ³⁷Cl isotopes, respectively. The unique pattern and the high-accuracy mass of the monoisotopic peak together offer a very high degree of confidence in the molecular identification. researchgate.net

The table below summarizes the key theoretical mass spectrometric data for the molecular ion of this compound.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₄H₆Cl₄ | The elemental composition of the compound. |

| Calculated Monoisotopic Mass | 313.9138 Da | The theoretical mass of the molecule calculated using the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl). |

| Isotopic Signature | M, M+2, M+4, M+6, M+8 | The characteristic cluster of molecular ion peaks due to the presence of four chlorine atoms. |

| Relative Intensity Ratio (Approx.) | 100 : 131 : 64 : 14 : 1 | The expected relative abundance of the isotopic peaks, which is a hallmark of a tetrachlorinated compound. |

Electronic Structure and Photophysical Properties of 1,4,9,10 Tetrachloroanthracene

Electronic Absorption and Emission Characteristics

The substitution pattern of 1,4,9,10-tetrachloroanthracene dictates its fundamental spectroscopic properties. The chlorine atoms, through a combination of inductive and resonance effects, modulate the energy levels of the π-conjugated system, which in turn affects how the molecule interacts with light.

Impact of Halogen Substituents on π-Conjugated System Electronic Properties

The substitution of hydrogen with halogen atoms on a π-conjugated system like anthracene (B1667546) introduces several electronic effects. Halogens are more electronegative than carbon, leading to an inductive (-I) effect that withdraws electron density from the aromatic ring. This withdrawal stabilizes the molecule's molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The stabilization of the LUMO level, in particular, can be beneficial for creating materials with electron-transporting (n-type) properties in organic electronics. researchgate.netcymitquimica.com For instance, fluorinated and chlorinated anthracene derivatives have been investigated as potential n-type organic semiconductors. researchgate.netcymitquimica.com

Simultaneously, the lone pair electrons on the chlorine atoms can participate in resonance (+R effect) with the anthracene π-system. However, for chlorine, the inductive effect is generally considered to be dominant over the resonance effect in influencing the electronic properties. The presence of chlorine atoms enhances the stability of the molecule and alters its electronic characteristics, which is a known strategy for its potential use in organic electronics and photochemical applications. cymitquimica.com

Furthermore, halogen substitution can significantly influence intermolecular interactions, such as π-π stacking. While some halogenated anthracene derivatives form π-stacked dimers, the specific packing in the solid state is highly dependent on the substitution pattern. researchgate.net The introduction of four bulky chlorine atoms at the 1,4,9,10-positions can also induce steric strain, potentially causing slight deviations from planarity in the anthracene core, which would further modulate the electronic delocalization and, consequently, the photophysical properties.

Photoluminescence Quantum Yields and Emission Profiles

The photoluminescence quantum yield (PLQY), a measure of a molecule's emission efficiency, is highly sensitive to the nature and position of substituents on the anthracene core. Unsubstituted anthracene has a fluorescence quantum yield of approximately 0.27 in ethanol. The introduction of heavy atoms like chlorine is known to decrease fluorescence quantum yield due to the heavy-atom effect, which enhances the rate of intersystem crossing to the triplet state at the expense of fluorescence.

The emission spectrum of anthracene derivatives typically retains the characteristic vibronic structure of the parent molecule, although the peak positions and relative intensities may be altered. The emission is expected to be in the blue to green region of the visible spectrum.

Solvatochromic Effects on Spectroscopic Signatures

Solvatochromism refers to the change in the color of a solution (i.e., a shift in absorption or emission spectra) with a change in solvent polarity. This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation, often associated with intramolecular charge-transfer (ICT) states. researchgate.netresearchgate.net

For anthracene derivatives, the degree of solvatochromism depends on the substituents. acs.orgnih.gov For instance, anthracene carboxyimides can exhibit significant positive solvatochromic fluorescence due to their ICT character. researchgate.net Similarly, anthracene-based molecules with strong electron-accepting groups and weak electron-donating groups show strong solvatochromic shifts in their emission spectra. acs.orgnih.gov

In the case of this compound, the four chlorine atoms are electron-withdrawing. While this substitution pattern does not create a classic donor-acceptor structure, the significant perturbation of the electronic distribution upon excitation could lead to a change in dipole moment. Therefore, it is plausible that this compound would exhibit some degree of solvatochromism, with its absorption and particularly its emission spectra shifting in response to changes in solvent polarity. However, without a strong, inherent charge-transfer character, the solvatochromic shifts are expected to be less dramatic than those observed in donor-acceptor substituted anthracenes. The interactions between the chlorine substituents and the solvent molecules can also contribute to the observed spectral shifts.

Excited-State Dynamics and Relaxation Pathways

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent relaxation processes, including internal conversion, fluorescence, and intersystem crossing, are significantly influenced by the chlorine substituents.

Time-Resolved Electronic and Vibrational Spectroscopy (Transient Absorption, Photoelectron Spectroscopy)

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are powerful tools for probing the dynamics of excited states. nih.gov These methods allow for the direct observation of transient species like excited singlet states and triplet states, providing information on their lifetimes and decay pathways.

In a typical transient absorption experiment, a pump pulse excites the sample, and a subsequent probe pulse monitors the changes in absorption over time. nih.gov This can reveal the formation and decay of excited states, which appear as positive signals (excited-state absorption) or negative signals (ground-state bleach) in the transient spectrum.

While specific time-resolved spectroscopic data for this compound were not found in the surveyed literature, studies on related compounds demonstrate the utility of these techniques. For example, the excited triplet-state transient time profiles of 1,4-anthraquinone (B1204791) have been measured to characterize its excited-state dynamical behavior. Given the expected efficient triplet state formation in this compound, transient absorption spectroscopy would be an ideal method to characterize its triplet state, revealing its characteristic absorption spectrum and lifetime.

Intersystem Crossing Mechanisms and Triplet State Formation

Intersystem crossing (ISC) is a radiationless transition between two electronic states of different spin multiplicity, most commonly from an excited singlet state (S₁) to a triplet state (T₁). dokumen.pub This process is formally spin-forbidden, but its probability increases significantly in the presence of heavy atoms due to enhanced spin-orbit coupling. dokumen.pubdokumen.pub

The "heavy-atom effect" is a key factor in the photophysics of this compound. The presence of four chlorine atoms (atomic number 17) provides the necessary spin-orbit coupling to facilitate efficient ISC from the S₁ state to the triplet manifold. This process competes directly with fluorescence, leading to a lower fluorescence quantum yield and a higher triplet formation quantum yield.

Studies on halogenated naphthalenes and anthracenes have confirmed this effect. A clear correlation has been shown between the rate constant of unimolecular triplet decay and the sum of the squares of the spin-orbital coupling factors for the substituted heavy atoms. dokumen.pub For a series of chloroanthracenes, the rates of triplet decay were found to depend on the number and position of the chlorine atoms. Specifically, the triplet decay rate constant for 1,5,9,10-tetrachloroanthracene (B11972041) is significantly faster than that of unsubstituted anthracene, demonstrating the profound impact of multiple chlorine substituents on triplet state dynamics. dokumen.pub It is therefore highly probable that this compound has a high quantum yield of triplet state formation, making it a potential candidate for applications that rely on triplet excitons, such as photodynamic therapy or triplet-triplet annihilation upconversion.

Investigation of Singlet Exciton (B1674681) Fission Processes

Singlet exciton fission is a photophysical mechanism where a singlet excited state (S₁) converts into two triplet states (T₁). wikipedia.org This process is spin-allowed and can occur on an ultrafast timescale, potentially doubling the number of charge carriers generated from a single photon, which is of significant interest for enhancing solar cell efficiencies. wikipedia.orgcam.ac.uk The primary energetic requirement for efficient singlet fission is that the energy of the initial singlet state must be at least twice the energy of the resulting triplet state (E(S₁) ≥ 2E(T₁)). wikipedia.org

This phenomenon was first studied in the context of anthracene and has been extensively investigated in other acenes like tetracene and pentacene. wikipedia.org The rate and efficiency of singlet fission are highly dependent on factors such as molecular packing in the solid state, electronic coupling between adjacent molecules, and the energetic alignment of the singlet and triplet states. wikipedia.orgpolimi.it

While comprehensive studies on singlet exciton fission in this compound are not extensively documented in peer-reviewed literature, the potential for this process can be inferred from its molecular structure. The chlorination of the anthracene core is known to influence its electronic properties. The heavy atom effect introduced by chlorine atoms can, in principle, enhance intersystem crossing rates, but its impact on the direct, spin-allowed singlet fission process is less straightforward. The substitution would alter the energies of the S₁ and T₁ states. A detailed investigation would be required to determine if the E(S₁) ≥ 2E(T₁) condition is met and whether the intermolecular electronic couplings in the crystal structure of this compound are favorable for this process.

Table 1: General Energetic Requirement for Singlet Fission

| Process | Energetic Condition | Description |

| Singlet Fission | E(S₁) ≥ 2E(T₁) | The energy of the lowest singlet excited state (S₁) must be greater than or equal to twice the energy of the lowest triplet excited state (T₁). |

| Endoergic Fission | E(S₁) < 2E(T₁) | Fission can still occur but may require thermal activation and is generally less efficient. |

| Exoergic Fission | E(S₁) > 2E(T₁) | Fission is energetically favorable and can proceed rapidly and efficiently. |

Charge Transfer Phenomena within this compound Systems

Intramolecular Charge Transfer Characterization

Intramolecular charge transfer (ICT) is a process where photoexcitation induces the transfer of an electron from an electron-donating part of a molecule to an electron-accepting part of the same molecule. nih.govresearchgate.net This phenomenon is characteristic of molecules that possess distinct, electronically-coupled donor (D) and acceptor (A) moieties, often linked by a π-conjugated bridge. researchgate.net The resulting ICT state typically has a large dipole moment and its emission is highly sensitive to solvent polarity. researchgate.netbibliotekanauki.pl

This compound is a symmetrically substituted molecule. The four chlorine atoms are electron-withdrawing groups, but they are distributed symmetrically on the anthracene core. Due to this high degree of symmetry, the molecule does not possess the distinct donor-acceptor architecture required for a conventional ICT process. Upon photoexcitation, the electron density distribution changes, but there is no net transfer of charge from one end of the molecule to the other. Therefore, significant intramolecular charge transfer, as traditionally defined, is not an expected feature of the photophysics of isolated this compound.

Formation and Characterization of Charge Transfer Complexes

While ICT is an intramolecular process, molecules can also engage in intermolecular charge transfer to form charge-transfer (CT) complexes. A CT complex consists of an electron-donor molecule and an electron-acceptor molecule that are bound together, typically in a stacked arrangement. core.ac.uk This interaction leads to the appearance of a new, low-energy absorption band, which is not present in the spectra of the individual components. core.ac.uk

The electronic properties of the anthracene core can be tuned by substituents. The presence of four electron-withdrawing chlorine atoms on the this compound structure enhances its electron-accepting character compared to unsubstituted anthracene. This suggests that this compound could act as a potent electron acceptor in the formation of CT complexes with suitable electron-donor molecules.

The formation and properties of such CT complexes would depend on the strength of the donor, the solvent, and the solid-state packing. Co-crystallization of an acceptor like this compound with a strong donor could lead to materials with unique electronic and optical properties. rsc.org For instance, studies on co-crystals of anthracene with the acceptor DTTCNQ have shown the formation of weak charge-transfer complexes with ambipolar transport properties. rsc.org Although specific studies detailing the formation of CT complexes with this compound are not prominent, its electronic structure makes it a plausible candidate for such interactions.

Table 2: Illustrative Components for Charge-Transfer Complexes

| Role in Complex | Example Compound Class | Example Specific Molecule |

| Electron Donor | Polycyclic Aromatic Hydrocarbons | Anthracene |

| Electron Donor | Thiafulvalenes | Tetrathiafulvalene (TTF) |

| Electron Acceptor | Cyano-substituted Hydrocarbons | Tetracyanoquinodimethane (TCNQ) nih.gov |

| Electron Acceptor | Halogenated Acenes | This compound |

Computational Chemistry and Theoretical Investigations of 1,4,9,10 Tetrachloroanthracene

Computational Insights into Photophysical Processes (e.g., Excited-State Symmetry Breaking)

The PACHQA dataset contains quantum chemical properties for 3,417 Cl-PAHs, providing a rich repository for in-silico studies. github.combiorxiv.org The calculations for this dataset were performed at three distinct levels of theory, ensuring a robust foundation for future computational chemistry research. github.combiorxiv.org The methods employed include the semi-empirical GFN2-xTB and the composite Density Functional Theory (DFT) r²SCAN-3c methods for geometry optimization and property calculations. Furthermore, single-point energy calculations were conducted at the ωB97X-D4/def2-TZVP level of theory. github.combiorxiv.org

The availability of optimized geometries, wavefunctions, and electron densities within the PACHQA dataset for a wide range of Cl-PAHs, which likely includes 1,4,9,10-tetrachloroanthracene, opens the door for detailed investigations into their excited-state behavior. github.combiorxiv.org From this data, researchers can calculate various photophysical properties. For instance, Time-Dependent Density Functional Theory (TD-DFT) calculations could be employed to determine the energies and characteristics of the electronic excited states.

Such calculations would be instrumental in understanding the nature of the lowest singlet (S₁) and triplet (T₁) excited states, which are fundamental to the photophysical and photochemical behavior of these molecules. Furthermore, by analyzing the distribution of electron density in the excited states, it would be possible to investigate the potential for excited-state symmetry breaking. In symmetric molecules, the electronic excitation is often delocalized over the entire molecule. However, in polar environments, this symmetry can be broken, leading to a localization of the excitation on a specific part of the molecule. This phenomenon has been studied in other substituted anthracenes and is a key factor in determining their fluorescence and charge transfer properties.

While specific research on the excited-state dynamics of this compound is yet to be published, the existing computational data provides a fertile ground for future studies that could elucidate its photophysical characteristics in detail.

Table of Available Quantum Chemical Data for Chlorinated Anthracenes in the PACHQA Dataset

| Data Point | Description | Level of Theory |

| Optimized Geometry | The three-dimensional coordinates of the atoms in the molecule at the lowest energy conformation. | GFN2-xTB, r²SCAN-3c |

| Physical Properties | Includes various calculated properties such as dipole moment, polarizability, and orbital energies (HOMO/LUMO). | GFN2-xTB, r²SCAN-3c |

| Wavefunction | A mathematical description of the quantum state of the electrons, from which other properties can be derived. | GFN2-xTB, r²SCAN-3c, ωB97X-D4/def2-TZVP |

| Electron Density | The probability of finding an electron at a particular point in space around the molecule. | GFN2-xTB, r²SCAN-3c, ωB97X-D4/def2-TZVP |

| Single-Point Energy | The total electronic energy of the molecule at the r²SCAN-3c optimized geometry. | ωB97X-D4/def2-TZVP |

Reactivity and Reaction Mechanisms of 1,4,9,10 Tetrachloroanthracene

Nucleophilic and Electrophilic Substitution Reactions

Electrophilic Substitution: Unsubstituted anthracene (B1667546) typically undergoes electrophilic substitution at the C9 and C10 positions of the central ring. This preference is due to the formation of the most stable carbocation intermediate (arenium ion), which retains the aromaticity of the two terminal benzene (B151609) rings. quora.com In 1,4,9,10-tetrachloroanthracene, these primary sites are blocked by chlorine atoms. Furthermore, the inductive electron-withdrawing effect of the four chlorine atoms deactivates the entire ring system towards electrophilic attack. Consequently, electrophilic aromatic substitution on this compound is significantly hindered and requires harsh reaction conditions. If a reaction were to occur, it would be forced to proceed at the less reactive 2, 3, 6, or 7 positions.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the aromatic rings, induced by the four chloro-substituents, renders this compound more susceptible to nucleophilic aromatic substitution (SNAr) than unsubstituted anthracene. Polyhalogenated aromatic compounds are known to undergo SNAr reactions where a nucleophile replaces a halogen atom. rsc.org The reaction mechanism typically proceeds via an initial attack of the nucleophile on the electron-poor carbon atom bearing a chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product. The chlorine atoms at positions 9 and 10 are expected to be the most likely sites for nucleophilic attack due to the stabilization of the negative charge in the intermediate across the aromatic system.

Oxidation Reactions and Pathways (e.g., Conversion to Anthraquinones)

The oxidation of anthracene is a well-established process that yields 9,10-anthraquinone, a commercially important chemical. wikipedia.orgresearchgate.net This reaction involves the oxidation of the C9 and C10 positions. For this compound, the presence of chlorine atoms at these positions prevents the direct formation of 9,10-anthraquinone through the typical mechanism.

Oxidation of this compound under strong oxidizing conditions would likely proceed via a more complex pathway. Potential outcomes could include:

Formation of a Chlorinated Anthraquinone (B42736): Under harsh conditions, it is conceivable that the C9 and C10 chlorine atoms could be substituted by hydroxyl groups, which would then be oxidized to ketones, resulting in the formation of 1,4-dichloro-9,10-anthraquinone.

Ring Cleavage: The stability of the heavily chlorinated aromatic system might be compromised under aggressive oxidation, leading to the cleavage of the aromatic rings and the formation of chlorinated phthalic acid derivatives or other degradation products.

The resulting chlorinated anthraquinone would be expected to exhibit considerable stability towards further oxidation, similar to how 9,10-anthraquinone itself is resistant to degradation by oxidants like ozone and nitrogen dioxide. nih.gov

Reduction Chemistry and Dechlorination Mechanisms

The reduction of this compound can follow two main pathways: reduction of the aromatic system or reductive dechlorination. Given the presence of multiple carbon-chlorine bonds, reductive dechlorination is a highly probable transformation under appropriate reducing conditions (e.g., catalytic hydrogenation, dissolving metal reductions, or certain electrochemical methods).

The mechanism of reductive dechlorination often involves the stepwise removal of chlorine atoms. For instance, a single-electron transfer to the molecule can form a radical anion. This intermediate can then expel a chloride ion (Cl⁻) to produce a trichloroanthracenyl radical. This radical can subsequently abstract a hydrogen atom from the solvent or another hydrogen source to yield a trichloroanthracene molecule. This process can continue, leading to progressively less chlorinated anthracenes and potentially to unsubstituted anthracene. The relative ease of removal of chlorine atoms would depend on their position, with the C9 and C10 chlorines likely being the most labile.

Diels-Alder and Other Cycloaddition Reactions

The central ring of anthracene acts as a reactive diene in Diels-Alder [4+2] cycloaddition reactions, with the reaction occurring across the 9,10-positions. orientjchem.orgcsp.edu In this compound, this conventional reaction pathway is sterically and electronically blocked by the chlorine atoms at C9 and C10.

While cycloaddition could theoretically occur at one of the terminal rings (e.g., across positions 1 and 4), this pathway is also significantly disfavored for two main reasons:

Electronic Effects: The chlorine atoms at C1 and C4 are electron-withdrawing, which deactivates the terminal ring as a diene component in a normal-electron-demand Diels-Alder reaction.

Steric Hindrance: The presence of the chlorine atoms at the termini of the diene system presents significant steric hindrance to the approach of a dienophile.

Therefore, this compound is expected to be a very poor diene in Diels-Alder reactions compared to anthracene and many of its other derivatives.

Photochemical Reactivity and Transformation Pathways

Chlorinated aromatic hydrocarbons are known to be photochemically active. Upon absorption of ultraviolet (UV) light, the primary photochemical process for compounds like this compound is expected to be the homolytic cleavage of a carbon-chlorine bond. This C-Cl bond is typically the weakest bond in the molecule and susceptible to photolysis.

The process generates an aryl radical and a chlorine radical: C₁₄H₆Cl₄ + hν → [C₁₄H₆Cl₄]* → •C₁₄H₆Cl₃ + •Cl

The resulting highly reactive aryl radical can then undergo several secondary reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule to form a less chlorinated anthracene derivative.

Dimerization: Two aryl radicals could potentially combine to form dimeric products.

This photodechlorination pathway is a significant environmental degradation route for many polychlorinated persistent organic pollutants. The efficiency and rate of the photoreaction would depend on factors such as the wavelength of light and the nature of the solvent medium.

Elucidation of Specific Reaction Mechanisms and Kinetic Profiles

Reductive Dechlorination: The mechanism is often a chain reaction involving radical or radical anion intermediates. The kinetics can be complex, but the rate is generally dependent on the concentration of the reducing agent and the substrate.

Diels-Alder Reaction: As discussed, the rate would be extremely slow. Kinetic studies on other 9-substituted anthracenes have shown that electron-withdrawing groups significantly decrease the reaction rate compared to unsubstituted anthracene. csp.edu The cumulative deactivating effect of four chlorine atoms would be expected to render the cycloaddition kinetics exceptionally unfavorable.

The table below provides a qualitative comparison of the expected reactivity of this compound in various reaction types compared to unsubstituted anthracene.

| Reaction Type | Expected Relative Rate for this compound (vs. Anthracene) | Key Mechanistic Features |

|---|---|---|

| Electrophilic Substitution | Extremely Slow | Deactivation by four Cl atoms; C9/C10 positions blocked. |

| Nucleophilic Substitution (SNAr) | Significantly Faster | Activation by four Cl atoms; proceeds via Meisenheimer complex. |

| Oxidation to Quinone | Significantly Slower / Different Pathway | C9/C10 positions blocked; may lead to chlorinated quinones or ring cleavage. |

| Diels-Alder Cycloaddition | Extremely Slow | Primary diene (C9/C10) is blocked; terminal dienes are deactivated and hindered. |

| Reductive Dechlorination | Applicable (N/A for Anthracene) | Stepwise process, likely involving radical anion intermediates. |

| Photochemical Dechlorination | Applicable (N/A for Anthracene) | Homolytic cleavage of C-Cl bond upon UV irradiation. |

Advanced Materials Research and Applications of 1,4,9,10 Tetrachloroanthracene

Organic Electronics and Optoelectronics

The field of organic electronics leverages the unique properties of carbon-based molecules and polymers to create novel electronic and optoelectronic devices. Anthracene (B1667546) and its derivatives are a significant class of materials in this field due to their tunable electronic properties, high fluorescence quantum yields, and good charge transport characteristics. However, specific studies detailing the use of 1,4,9,10-tetrachloroanthracene in these applications are not prominently documented.

Investigation as n-Type Organic Semiconductor Materials and Electron Transport Layers

Applications in Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

Anthracene derivatives are frequently used as blue emitters in OLEDs due to their wide bandgap and high photoluminescence efficiency. The development of Thermally Activated Delayed Fluorescence (TADF) emitters has further revolutionized OLED technology by enabling the harvesting of both singlet and triplet excitons, leading to near-100% internal quantum efficiency. While the core anthracene structure is relevant to this field, there is no specific research available on the application of this compound as an emitter in OLEDs or as a component of TADF materials.

Role in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic integrated circuits. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in the active layer. Many anthracene derivatives have been investigated for their potential in OFETs. However, a review of the scientific literature did not reveal any studies that specifically fabricate and characterize OFETs using this compound as the semiconducting layer.

Development for Photovoltaic Devices and Solar Cells (e.g., Singlet Fission Sensitizers)

In the realm of organic photovoltaics, materials capable of singlet fission are of great interest. Singlet fission is a process where a singlet exciton (B1674681) converts into two triplet excitons, potentially doubling the photocurrent in a solar cell. The energetic requirements for singlet fission are quite specific, and while some anthracene derivatives have been studied for this phenomenon, there is no available research indicating that this compound has been investigated as a singlet fission sensitizer (B1316253) or for any other role in photovoltaic devices.

Integration into Advanced Molecular Architectures (e.g., Molecular Graphenes, Porphyrinoids)

The incorporation of functional molecules into larger, complex structures like molecular graphenes or porphyrinoids is a cutting-edge area of materials science. These advanced architectures can exhibit novel electronic and photophysical properties. While anthracene units can be building blocks for such systems, there are no specific reports on the integration of this compound into these advanced molecular architectures.

Research into Chemo- and Optical Sensing Systems

The fluorescence of anthracene derivatives can be sensitive to the presence of certain analytes, making them candidates for chemo- and optical sensors. The quenching or enhancement of fluorescence upon interaction with a target molecule can be used as a sensing mechanism. Despite the potential of halogenated aromatic compounds in sensing applications, there is a lack of published research on the development of chemo- or optical sensing systems based on this compound.

This compound: A Versatile Building Block for Advanced Functional Molecules

The unique chlorinated aromatic scaffold of this compound serves as a valuable and versatile synthetic intermediate for the creation of complex functional molecules. Its strategic placement of chlorine atoms allows for a range of chemical transformations, paving the way for the development of novel materials with tailored electronic and photophysical properties for advanced applications.

The reactivity of the chlorine substituents on the anthracene core makes this compound a key starting material for the synthesis of a variety of more complex polycyclic aromatic hydrocarbons (PAHs) and other functional organic materials. The four chlorine atoms can be substituted through various cross-coupling and nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This functionalization is critical for fine-tuning the electronic properties, solubility, and solid-state packing of the resulting molecules, which in turn dictates their performance in electronic devices.

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the anthracene core and the chlorine atoms themselves make the chloro-substituents susceptible to nucleophilic aromatic substitution (SNAAr) reactions. This allows for the direct replacement of chlorine atoms with other functional groups, such as amines, thiols, and alkoxides. These reactions are fundamental in modifying the electronic structure and intermolecular interactions of the anthracene backbone.

For instance, the reaction of this compound with various amines can lead to the formation of amino-substituted anthracenes. These derivatives are of significant interest due to their potential applications as fluorescent dyes and charge-transporting materials. The specific reaction conditions, such as the choice of solvent, temperature, and the nature of the amine, can influence the degree of substitution, allowing for the synthesis of molecules with one, two, three, or four amino groups.

Similarly, reactions with thiols can introduce sulfur-containing moieties, which are known to enhance intermolecular interactions and facilitate charge transport in organic semiconductors. The resulting thioether-substituted anthracenes have been explored as active components in organic field-effect transistors (OFETs).

| Nucleophile | Product Type | Potential Application |

| Primary/Secondary Amines | Amino-substituted anthracenes | Fluorescent dyes, Charge-transporting materials |

| Thiols | Thioether-substituted anthracenes | Organic semiconductors (OFETs) |

| Alkoxides | Alkoxy-substituted anthracenes | Luminescent materials, Liquid crystals |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, represent powerful tools for the derivatization of this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast range of complex molecular architectures.

The Suzuki-Miyaura coupling, for example, allows for the introduction of aryl and heteroaryl groups by reacting the tetrachloroanthracene with organoboron reagents. This strategy is widely employed to extend the π-conjugation of the anthracene core, leading to materials with red-shifted absorption and emission spectra, which are desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The Buchwald-Hartwig amination offers a versatile and efficient method for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a diverse range of primary and secondary amines, leading to the synthesis of highly fluorescent and charge-transporting materials. The ability to precisely control the degree and position of amination is crucial for tuning the optoelectronic properties of the final products.

| Reaction Type | Reagents | Bond Formed | Resulting Functional Molecules |

| Suzuki-Miyaura Coupling | Organoboron compounds | C-C | Aryl- and heteroaryl-substituted anthracenes |

| Stille Coupling | Organotin compounds | C-C | Extended π-conjugated systems |

| Buchwald-Hartwig Amination | Amines | C-N | Amino-functionalized anthracenes |

Precursor for Graphene Nanoribbons and Perylene (B46583) Derivatives

Beyond the synthesis of discrete molecules, this compound and its derivatives have been investigated as precursors for the bottom-up synthesis of larger, well-defined carbon nanostructures, such as graphene nanoribbons (GNRs). Through surface-assisted polymerization and subsequent cyclodehydrogenation reactions, chlorinated PAHs can be transformed into atomically precise GNRs with specific widths and edge structures, which are critical for their electronic properties.

Furthermore, the structural similarity between anthracene and perylene has led to the exploration of tetrachloroanthracene derivatives in the synthesis of perylene-based dyes and pigments. Perylene diimides (PDIs) are a class of high-performance organic materials with exceptional photostability and strong absorption and emission in the visible and near-infrared regions. While not a direct precursor, the synthetic strategies developed for functionalizing tetrachloroanthracene can be applied to the synthesis of chlorinated perylene intermediates, which are then converted to a wide range of PDI derivatives for applications in organic electronics and bioimaging.

Future Research Directions and Emerging Challenges

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of halogenated organic compounds, including chlorinated anthracenes, has traditionally relied on methods that can be environmentally taxing. Future research will likely focus on developing greener and more sustainable synthetic pathways. Conventional halogenation methods often employ toxic and corrosive elemental halogens, which can lead to the formation of hazardous byproducts. ingentaconnect.comeurekaselect.com

Emerging sustainable approaches that could be adapted for the synthesis of 1,4,9,10-tetrachloroanthracene include:

Catalytic C-H Halogenation: This method avoids the need for pre-functionalized starting materials and can be more atom-economical. The use of palladium catalysts, for instance, has shown promise for the C-H halogenation of benzoic acids with inexpensive N-halosuccinimides (NCS, NBS, NIS) without the need for harsh bases or oxidants. acs.org

Enzymatic Halogenation: The use of haloperoxidase enzymes offers a biodegradable and highly selective alternative for halogenating organic substrates. rsc.org These enzymes operate under mild conditions and could provide a more environmentally friendly route to compounds like this compound. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions, often leading to higher yields and reduced solvent usage. mdpi.org For example, the chlorination of anthracene (B1667546) using cupric chloride can be significantly enhanced by microwave irradiation, offering a potentially more efficient and greener synthetic route. mdpi.org

Precision Control over Electronic and Photophysical Properties via Molecular Engineering

The electronic and photophysical properties of anthracene derivatives are highly tunable through chemical modification. mdpi.com For this compound, the chlorine substituents are expected to significantly influence its properties compared to the parent anthracene molecule. Future research in this area will focus on leveraging molecular engineering to precisely control these characteristics for specific applications.

Key areas of investigation include:

Tuning HOMO/LUMO Energy Levels: The number and position of halogen atoms on a PAH core are critical factors in determining their electronic properties. nih.gov The electron-withdrawing nature of chlorine atoms generally lowers the HOMO and LUMO energy levels of the parent aromatic system. Systematic studies on a series of chlorinated anthracenes would provide a deeper understanding of the structure-property relationships.

Modulating Fluorescence Properties: Anthracene and its derivatives are known for their strong fluorescence. nih.gov The introduction of heavy atoms like chlorine can influence the fluorescence quantum yield and lifetime through the heavy-atom effect, which promotes intersystem crossing to the triplet state. nih.govacs.org Understanding and controlling these effects is crucial for applications in organic light-emitting diodes (OLEDs) and sensors.

Computational Screening: Theoretical calculations, such as Density Functional Theory (DFT), can predict the electronic and photophysical properties of yet-to-be-synthesized molecules. nih.gov Large-scale computational screening of various chlorinated anthracene isomers could identify candidates with optimal properties for specific electronic applications before undertaking complex synthetic efforts. researchgate.net

Rational Design and Integration into Next-Generation Device Architectures

The unique electronic properties anticipated for this compound make it a candidate for integration into a variety of next-generation electronic devices. washington.edugeneticliteracyproject.org Research in this domain will focus on the rational design of device architectures that can fully exploit the potential of this and similar materials.

Potential applications and research directions include:

Organic Field-Effect Transistors (OFETs): Halogenated PAHs are being explored as semiconductors in OFETs. researchgate.net The planarity of the anthracene core combined with the influence of chlorine atoms on molecular packing and electronic coupling could lead to high charge carrier mobilities.

Organic Photovoltaics (OPVs): The tunable electronic properties of chlorinated PAHs could be beneficial for their use as electron acceptors or donors in OPV devices. mdpi.com

Flexible and Transparent Electronics: Organic electronics hold the promise of creating lightweight, flexible, and even transparent devices. geneticliteracyproject.org Materials like this compound, when incorporated into suitable polymer matrices, could contribute to the development of these novel technologies.

Advancement in In-Situ and Operando Characterization Techniques

A significant challenge in understanding the structure-property relationships in organic electronic devices is the ability to probe their behavior under actual operating conditions. jos.ac.cnresearching.cn Future research will increasingly rely on advanced in-situ and operando characterization techniques to gain real-time insights into the functionality of materials like this compound within a device. jos.ac.cnresearching.cn

Key techniques and their potential applications include:

In-situ/Operando Spectroscopy: Techniques such as in-situ X-ray diffraction and Ultraviolet Photoelectron Spectroscopy (UPS) can provide direct information about the crystal structure, material composition, and energy level alignment of organic semiconductors during device operation. jos.ac.cn

Scanning Probe Microscopy: Advanced scanning probe techniques can reveal real-time information about film crystallization, the formation of defects, and charge carrier transport properties at the nanoscale. jos.ac.cn

Time-Resolved Spectroscopy: These methods are crucial for understanding the dynamics of excited states and charge transfer processes, which are fundamental to the operation of OLEDs and OPVs. fiveable.me

The application of these techniques will facilitate a deeper understanding of how the molecular properties of this compound translate to macroscopic device performance and stability. researchgate.netresearching.cn

Implementation of Multiscale Computational Modeling for Complex Material Systems

To bridge the gap between molecular properties and device performance, multiscale computational modeling is becoming an indispensable tool. nusod.netcore.ac.ukwordpress.comnist.gov This approach combines different computational methods to simulate materials and devices across various length and time scales.

For a material like this compound, a multiscale modeling approach would involve:

Quantum Chemistry (QC): To calculate the intrinsic electronic properties of individual molecules. nusod.net

Molecular Dynamics (MD): To simulate the packing and morphology of the material in thin films. nusod.net

Kinetic Monte Carlo (kMC): To model charge transport through the simulated morphologies. nusod.net

Machine Learning (ML): To accelerate the prediction of quantum chemical properties and identify structure-property relationships from large datasets. wordpress.com

By integrating these methods, researchers can build predictive models that guide the design of new materials and device architectures with improved performance and stability. nist.gov

Q & A

Q. What are the recommended methods for determining the crystal structure of 1,4,9,10-Tetrachloroanthracene, and how do these structural insights inform its chemical behavior?

Methodological Answer: X-ray crystallography is the gold standard for resolving the crystal structure of this compound. The compound exhibits planar anthracene skeletons with approximate D2h symmetry, as confirmed by X-ray analysis. Key structural features include:

- Dovetailed molecular packing : This arrangement influences intermolecular interactions and stability .

- Bond distances and angles : These parameters are critical for understanding steric effects and electronic delocalization, which impact reactivity in substitution or addition reactions.

Application in Research:

Structural data guide the design of derivatives for applications in organic electronics or photochemistry by predicting π-π stacking behavior and charge transport properties.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or purification steps.

- First Aid Measures :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact : Wash immediately with water for 15 minutes; remove contaminated clothing .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Rationale:

Chlorinated aromatics often exhibit toxicity and environmental persistence. Strict adherence to protocols minimizes exposure risks and ensures compliance with regulatory guidelines.

Q. What spectroscopic techniques are essential for confirming the identity of this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Identify absorption maxima (λmax) in the 300–400 nm range, characteristic of conjugated anthracene systems.

- IR Spectroscopy : Look for C-Cl stretching vibrations near 600–800 cm<sup>-1</sup> and aromatic C=C bonds at ~1600 cm<sup>-1</sup> .

- <sup>13</sup>C NMR : Four distinct chlorine-substituted carbon signals in the 120–140 ppm range confirm substitution patterns.

Validation:

Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy in structural assignments.

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

- Halogenation Optimization : Use controlled stoichiometry of chlorinating agents (e.g., Cl2/FeCl3) to avoid over-chlorination.

- Purification : Employ column chromatography with neutral alumina to isolate isomers. Fraction collection based on polarity (e.g., benzene/ether gradients) enhances purity .

- Reaction Monitoring : Track intermediates via TLC or HPLC to identify side products and adjust conditions (e.g., temperature, solvent).

Case Study:

In analogous syntheses, methyl vinyl ketone-mediated reactions under nitrogen achieved >90% yield after optimizing catalyst loading and reaction time .

Q. How does molecular packing observed in crystallography studies influence the material properties of this compound?

Methodological Answer: The dovetailed packing observed in X-ray studies affects:

- Thermal Stability : Tight packing increases melting points and reduces sublimation.

- Charge Transport : Planar anthracene cores facilitate π-π interactions, enhancing conductivity in organic semiconductors.

- Solubility : Nonpolar solvents (e.g., hexane) disrupt packing, aiding dissolution for solution-phase reactions.

Research Implications:

Tailoring substituents (e.g., electron-withdrawing groups) can modulate packing efficiency for applications in optoelectronic devices.

Q. How can researchers resolve discrepancies in reported physicochemical properties of chlorinated anthracenes?

Methodological Answer:

- Data Cross-Validation : Compare melting points, solubility, and spectral data across multiple studies. For example, conflicting solubility reports may arise from polymorphic forms .

- Advanced Characterization : Use single-crystal X-ray diffraction to confirm structural homogeneity. Pair with DSC to identify phase transitions .

- Computational Modeling : Predict properties (e.g., logP, dipole moments) via QSPR models to identify outliers in experimental datasets.

Example:

Crystallographic symmetry discrepancies (e.g., D2h vs. C2v) may result from solvent-induced polymorphism, requiring controlled recrystallization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.